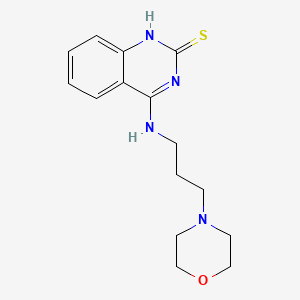

4-((3-morpholinopropyl)amino)quinazoline-2(1H)-thione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“4-((3-morpholinopropyl)amino)quinazoline-2(1H)-thione” is a compound that belongs to the class of quinazoline derivatives . Quinazoline is a well-known heterocyclic compound having the chemical formula C8H6N2. It is a light yellow crystalline solid and is also known as 1,3-diazanaphthalene, which comprises one benzene and one pyrimidine ring .

Synthesis Analysis

The synthesis of quinazoline was first reported through decarboxylation of 2-carboxy derivative by August Bischler and Lang in 1895 . Anthranilic acid on treatment with amide resulted in 4-oxo-3,4-dihydroquinazolies by Niementowski synthesis .Molecular Structure Analysis

The molecular structure of quinazoline comprises one benzene and one pyrimidine ring . The compound “4-((3-morpholinopropyl)amino)quinazoline-2(1H)-thione” would have additional morpholinopropylamino and thione groups attached to the quinazoline core.Chemical Reactions Analysis

Quinazoline derivatives have been synthesized through various chemical reactions, including decarboxylation and treatment with amide . The specific chemical reactions involved in the synthesis of “4-((3-morpholinopropyl)amino)quinazoline-2(1H)-thione” are not available in the retrieved information.Physical And Chemical Properties Analysis

Quinazoline is a light yellow crystalline solid . The physical and chemical properties of “4-((3-morpholinopropyl)amino)quinazoline-2(1H)-thione” are not available in the retrieved information.Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Quinazoline derivatives, such as “4-((3-morpholinopropyl)amino)quinazoline-2(1H)-thione”, have been found to be a potential bioactive scaffold in medicinal chemistry . They have been used in the treatment of various diseases .

Antifungal Activity

Quinazoline compounds have shown significant antifungal activities . This makes them potential candidates for the development of new antifungal drugs.

Anticancer Activity

Quinazoline derivatives have been reported to show anticancer activities . They could be used in the development of new anticancer drugs.

Anti-inflammatory Activity

These compounds have also shown anti-inflammatory activities . This suggests their potential use in the treatment of inflammatory diseases.

Antibacterial Activity

Quinazoline compounds have demonstrated antibacterial activities . They could be used in the development of new antibacterial drugs.

Antioxidant Activity

Quinazoline derivatives have been found to exhibit antioxidant activities . This suggests their potential use in the prevention of diseases caused by oxidative stress.

Antiviral Activity

Quinazoline compounds have shown antiviral activities . They could be used in the development of new antiviral drugs.

Antidiabetic Activity

These compounds have also shown antidiabetic activities . This suggests their potential use in the treatment of diabetes.

Wirkmechanismus

Target of Action

Quinazoline derivatives, a class of compounds to which this molecule belongs, have been reported to exhibit a broad range of medicinal activities, suggesting they interact with multiple biological targets .

Mode of Action

Quinazoline derivatives are known to interact with their targets, leading to changes that result in their observed biological activities .

Biochemical Pathways

Given the broad range of activities exhibited by quinazoline derivatives, it can be inferred that multiple pathways could be affected .

Result of Action

Quinazoline derivatives have been reported to exhibit a range of biological activities, suggesting they induce various molecular and cellular changes .

Zukünftige Richtungen

Quinazoline derivatives have drawn immense attention in recent years due to their significant biological activities . They represent an important group of biologically active compounds and are the building blocks of many pharmaceutical products . The future directions for “4-((3-morpholinopropyl)amino)quinazoline-2(1H)-thione” could involve further exploration of its biological activities and potential applications in medicinal chemistry.

Eigenschaften

IUPAC Name |

4-(3-morpholin-4-ylpropylamino)-1H-quinazoline-2-thione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N4OS/c21-15-17-13-5-2-1-4-12(13)14(18-15)16-6-3-7-19-8-10-20-11-9-19/h1-2,4-5H,3,6-11H2,(H2,16,17,18,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJQUNKPXTJZXMX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCCNC2=NC(=S)NC3=CC=CC=C32 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-((3-morpholinopropyl)amino)quinazoline-2(1H)-thione | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,5-dimethyl-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)furan-3-carboxamide](/img/structure/B2421810.png)

![(2Z)-3-(2H-1,3-benzodioxol-5-yl)-2-[4-(1H-pyrrol-1-yl)phenyl]prop-2-enenitrile](/img/structure/B2421814.png)

![N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]-2-naphthalen-1-ylacetamide](/img/structure/B2421822.png)

![2-chloro-N-(2-{8-oxa-3-azabicyclo[3.2.1]octan-3-yl}ethyl)pyridine-4-carboxamide](/img/structure/B2421823.png)

![2-Methyl-N-[2-(2-methylimidazol-1-yl)ethyl]-6-(trifluoromethyl)pyrimidine-4-carboxamide](/img/structure/B2421824.png)

![N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-2-(2-methyl-1H-imidazol-1-yl)acetamide](/img/structure/B2421826.png)

![9-cyclohexyl-3-(2-ethoxyethyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2421828.png)

![3-[3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]propan-1-amine](/img/structure/B2421830.png)